molecular formula C8H10N2O B12501223 (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol

Cat. No.: B12501223
M. Wt: 150.18 g/mol
InChI Key: AZRVKKLPXFSJDB-UHFFFAOYSA-N
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Description

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol is a unique organic compound characterized by its spirocyclic structure. This compound features a diazaspirohexene core with a propynyl group and a methanol moiety. The spirocyclic structure imparts significant rigidity and unique chemical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the diazaspirohexene core. This can be achieved through a cyclization reaction using a palladium-catalyzed coupling reaction.

    Introduction of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Methanol Moiety: The final step involves the addition of the methanol group through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkane.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The propynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

    (5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)amine: Similar structure but with an amine group instead of methanol.

Uniqueness

(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol is unique due to its specific combination of a spirocyclic core, a propynyl group, and a methanol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol

InChI

InChI=1S/C8H10N2O/c1-2-3-7(6-11)4-8(5-7)9-10-8/h1,11H,3-6H2

InChI Key

AZRVKKLPXFSJDB-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2(C1)N=N2)CO

Origin of Product

United States

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